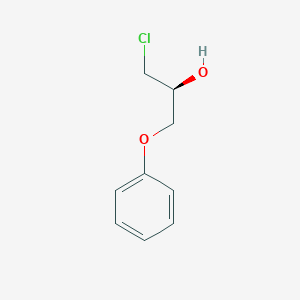

(s)-1-Chloro-3-phenoxy-2-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

82430-43-1 |

|---|---|

Molecular Formula |

C9H11ClO2 |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

(2S)-1-chloro-3-phenoxypropan-2-ol |

InChI |

InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2/t8-/m1/s1 |

InChI Key |

HCTDRZMGZRHFJV-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](CCl)O |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CCl)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties of (S)-1-Chloro-3-phenoxy-2-propanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. The information is intended for professionals in research, development, and manufacturing within the chemical and pharmaceutical industries.

Core Chemical Properties

This compound is a chiral compound that serves as a crucial intermediate in various chemical syntheses. Its properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (S)-1-Chloro-3-phenoxypropan-2-ol | [1] |

| Synonyms | This compound, (S)-3-Phenoxy-1-chloro-2-propanol | [2][3] |

| CAS Number | 82430-43-1 | [3] |

| Molecular Formula | C₉H₁₁ClO₂ | [4] |

| Molecular Weight | 186.64 g/mol | [1][4] |

| Boiling Point | 151-160 °C at 18 Torr | [4][5] |

| Density | 1.209 g/cm³ at 25 °C | [4][5] |

| pKa (Predicted) | 13.21 ± 0.20 | [4][5] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Peaks/Shifts |

| Infrared (IR) Spectroscopy (film) | νmax: 3310, 1603, 1590, 1495, 1245 cm⁻¹[6] |

| ¹H NMR Spectroscopy (CDCl₃) | τ: 7.40 (broad exchangeable s, 1H), 6.25 (d, J=3.5 Hz, 2H), 5.90 (s, 2H), 5.90 (m, 1H), 3.21-2.56 (m, 5H)[6] |

| ¹³C NMR Spectroscopy | Spectral data available from various sources.[1][7] |

| Mass Spectrometry | Spectral data available from various sources.[1] |

Experimental Protocols

Synthesis of Racemic 1-Chloro-3-phenoxy-2-propanol

A common method for synthesizing the racemic mixture of 1-Chloro-3-phenoxy-2-propanol involves the reaction of phenol with epichlorohydrin.

Materials:

-

Phenol

-

Epichlorohydrin

-

Piperidine hydrochloride

-

Chloroform

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

A mixture of phenol (1.0 mole) and epichlorohydrin (1.5 mole) is vigorously stirred at 100°C in the presence of piperidine hydrochloride (2.0 g) for 6 hours.[6]

-

After cooling, the excess epichlorohydrin is removed in vacuo at 100°C.[6]

-

The residue is dissolved in an equal volume of chloroform and stirred vigorously with excess concentrated hydrochloric acid for 30 minutes.[6]

-

The phases are separated, and the organic layer is washed with water, dried, and evaporated to yield a colorless oil.[6]

-

The final product is obtained by distillation.[6]

Caption: Synthesis of 1-Chloro-3-phenoxy-2-propanol.

Kinetic Resolution for this compound

To obtain the enantiomerically pure this compound, a kinetic resolution of the racemic mixture is often employed. This can be achieved using enzymes, such as lipases or halohydrin dehalogenases, that selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer.[8][9]

For instance, a sequential kinetic resolution process using a halohydrin dehalogenase from an alphaproteobacterium has been developed to produce this compound with high enantiomeric excess.[8]

Caption: Kinetic Resolution Workflow.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to its functional groups: a secondary alcohol, a chloromethyl group, and a phenoxy ether.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of beta-adrenergic blocking agents, such as propranolol and nadoxolol, which are used to treat hypertension and other cardiovascular conditions.[9] The specific stereochemistry of the (S)-enantiomer is often crucial for the pharmacological activity of the final drug product.

-

Industrial Applications: The racemic mixture is used as a promoter for the cross-linking of epoxy resins with primary amines.[2][4]

Toxicology and Safety

References

- 1. 1-Chloro-3-phenoxy-2-propanol | C9H11ClO2 | CID 94300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-chloro-3-phenoxypropan-2-ol CAS#: 4769-73-7 [amp.chemicalbook.com]

- 3. 1-Chloro-3-phenoxy-2-propanol | CAS#:4769-73-7 | Chemsrc [chemsrc.com]

- 4. 1-chloro-3-phenoxypropan-2-ol | 4769-73-7 [amp.chemicalbook.com]

- 5. 1-chloro-3-phenoxypropan-2-ol CAS#: 4769-73-7 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 1-Chloro-3-methoxypropan-2-ol | C4H9ClO2 | CID 97988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to (S)-1-Chloro-3-phenoxy-2-propanol

This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of (S)-1-Chloro-3-phenoxy-2-propanol. It is intended for researchers, scientists, and drug development professionals who utilize this chiral intermediate in the synthesis of pharmaceuticals, particularly beta-adrenergic blockers.

Chemical Structure and Stereochemistry

This compound is a chiral molecule featuring a single stereocenter at the C2 position of the propanol backbone. The "(S)" designation, derived from the Latin sinister (left), indicates the specific spatial arrangement of the substituents around this chiral carbon according to the Cahn-Ingold-Prelog (CIP) priority rules. This specific stereoisomer is crucial for the synthesis of enantiomerically pure beta-blockers such as (S)-propranolol and (S)-atenolol, as the biological activity of these drugs is highly stereospecific.

The molecule consists of a propanol chain substituted with a chlorine atom at C1, a hydroxyl group at the C2 stereocenter, and a phenoxy group at C3. The presence of the hydroxyl and chloro groups makes it a versatile synthetic intermediate.

Caption: Chemical structure of this compound with the C2 stereocenter highlighted.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound. This data is essential for its identification, characterization, and quality control during synthesis and use.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 56996-82-4 |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.63 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 118-120 °C at 0.1 mmHg |

| Density | ~1.19 g/cm³ |

| Specific Optical Rotation ([α]²⁰/D) | -8.5° (c=1, CHCl₃) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.32-7.28 (m, 2H, Ar-H), 6.99-6.95 (m, 3H, Ar-H), 4.25-4.20 (m, 1H, CHOH), 4.12 (dd, 1H), 4.06 (dd, 1H), 3.75 (dd, 1H), 3.69 (dd, 1H), 2.85 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.1, 129.6, 121.4, 114.6, 70.1, 69.2, 46.0 |

| Infrared (IR) | Key absorptions expected at ~3400 cm⁻¹ (O-H stretch), ~3060-3030 cm⁻¹ (Ar C-H stretch), ~2930-2870 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch), ~1240 cm⁻¹ (Ar-O stretch), ~750 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry (MS) | Expected molecular ion [M]⁺ at m/z 186/188 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of CH₂Cl, H₂O, and cleavage of the ether bond. |

Experimental Protocols

Synthesis via Ring-Opening of (R)-Epichlorohydrin

A common and stereospecific method for synthesizing this compound is the base-catalyzed ring-opening of an enantiomerically pure epoxide, (R)-epichlorohydrin, with phenol.

Materials:

-

Phenol

-

(R)-Epichlorohydrin

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Toluene or other suitable solvent

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of sodium hydroxide (e.g., 1.1 equivalents) in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

-

Phenol (1.0 equivalent) is dissolved in toluene and added to the vessel. The mixture is stirred to form sodium phenoxide.

-

(R)-Epichlorohydrin (1.0 equivalent) is added dropwise to the reaction mixture at a controlled temperature (e.g., 60-70 °C).

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

After completion, the mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether. The organic layers are combined.

-

The combined organic phase is washed with water and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Caption: General experimental workflow for the synthesis and purification of this compound.

Analytical Characterization: Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical. This is typically achieved using a chiral stationary phase in gas chromatography (GC) or high-performance liquid chromatography (HPLC).

General Protocol (Chiral GC):

-

Derivatization (Optional but common): The hydroxyl group may be derivatized (e.g., to a trifluoroacetate ester) to improve volatility and separation.

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase like Chirasil-DEX CB).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An optimized temperature gradient is used to separate the (S) and (R) enantiomers.

-

Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100.

Role in Drug Development: Beta-Blocker Synthesis

This compound is not typically used as an active pharmaceutical ingredient itself. Its primary value lies in its role as a key chiral building block for the synthesis of beta-blockers. These drugs are antagonists of beta-adrenergic receptors and are used to manage cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias.

The synthesis involves a subsequent reaction where an amine (e.g., isopropylamine for propranolol) displaces the chloride, followed by an intramolecular reaction of the amine with the epoxide formed in situ to yield the final beta-blocker. The (S)-stereochemistry of the starting material directly translates to the desired (S)-configuration in the final drug product, which is often the more potent enantiomer.

The target of these drugs, the beta-adrenergic signaling pathway, is a classic G-protein coupled receptor (GPCR) cascade.

Caption: The beta-adrenergic signaling pathway and the inhibitory action of beta-blockers synthesized from this compound.

Spectroscopic Profile of (S)-1-Chloro-3-phenoxy-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Chloro-3-phenoxy-2-propanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analyses.

While the focus of this guide is the (S)-enantiomer, it is important to note that spectroscopic data for the individual enantiomers in an achiral solvent are identical to that of the racemic mixture. The data presented herein is based on published information for the racemate of 1-chloro-3-phenoxy-2-propanol.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-chloro-3-phenoxy-2-propanol.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-chloro-3-phenoxy-2-propanol was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 2.60 | br s | - | 1H | -OH |

| 3.75 | d | 3.5 | 2H | H-1 (Cl-CH₂) |

| 4.10 | m | - | 1H | H-2 (CH-OH) |

| 4.10 | s | - | 2H | H-3 (O-CH₂) |

| 6.79-7.44 | m | - | 5H | Aromatic-H |

Note: The original data was reported in the tau (τ) scale and has been converted to the delta (δ) scale for modern interpretation. The signals for the H-2 and H-3 protons are noted to overlap.

¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~46 | C-1 (CH₂Cl) |

| ~70 | C-2 (CHOH) |

| ~72 | C-3 (OCH₂) |

| ~114 | Aromatic C-H (ortho) |

| ~121 | Aromatic C-H (para) |

| ~129 | Aromatic C-H (meta) |

| ~158 | Aromatic C-O |

Infrared (IR) Spectroscopic Data

The IR spectrum was obtained from a thin film of the neat compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3310 | Strong, Broad | O-H stretch (alcohol) |

| 1603 | Medium | C=C stretch (aromatic) |

| 1590 | Medium | C=C stretch (aromatic) |

| 1495 | Medium | C=C stretch (aromatic) |

| 1245 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS) Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity | Putative Fragment |

| 94 | 100 (Base Peak) | [C₆H₅OH]⁺ (Phenol) |

| 77 | High | [C₆H₅]⁺ (Phenyl) |

| 107 | Medium | [C₆H₅OCH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for the analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of at least 2 seconds.

-

A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Key acquisition parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Gas Chromatography (GC):

-

The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities.

-

-

Mass Spectrometry (MS):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) is typically used, with an electron energy of 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Synthesis of (s)-1-Chloro-3-phenoxy-2-propanol from epichlorohydrin and phenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral intermediate (S)-1-Chloro-3-phenoxy-2-propanol, a valuable building block in pharmaceutical and fine chemical synthesis. The primary route involves the initial racemic synthesis from epichlorohydrin and phenol, followed by enantioselective resolution to isolate the desired (S)-enantiomer. This guide provides detailed experimental protocols, quantitative data summaries, and visual workflows to support research and development in this area.

Racemic Synthesis of 1-Chloro-3-phenoxy-2-propanol

The foundational step in producing enantiomerically pure this compound is the synthesis of the racemic mixture. This is typically achieved through the ring-opening reaction of epichlorohydrin with phenol.

Reaction Principle

The reaction proceeds via a nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring of epichlorohydrin. This is followed by protonation to yield the chlorohydrin product. The use of a basic catalyst facilitates the formation of the phenoxide ion, while an acidic workup ensures the final product is in the desired alcohol form.

Experimental Protocol

A detailed experimental protocol for the synthesis of racemic 1-chloro-3-phenoxy-2-propanol is as follows[1]:

Materials:

-

Phenol (94 g, 1.0 mole)

-

Epichlorohydrin (138.8 g, 1.5 mole)

-

Piperidine hydrochloride (2.0 g)

-

Chloroform

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

A mixture of phenol and epichlorohydrin is vigorously stirred in the presence of piperidine hydrochloride at 100°C for 6 hours.

-

After cooling, the excess epichlorohydrin is removed under vacuum at 100°C.

-

The residue is cooled and dissolved in an equal volume of chloroform.

-

The chloroform solution is stirred vigorously with excess concentrated hydrochloric acid for 30 minutes.

-

The phases are separated, and the organic layer is washed with water, dried, and evaporated to yield a colorless oil.

-

The crude product is purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 62.5% | [1] |

| Boiling Point | 112°C at 0.6 mmHg | [1] |

Enantioselective Synthesis of this compound

Several methods are available for obtaining the enantiomerically pure this compound from the racemic mixture. The most prominent and effective methods are sequential kinetic resolution using enzymes and asymmetric ring-opening using chiral catalysts.

Sequential Kinetic Resolution with Halohydrin Dehalogenase

This biocatalytic method offers high enantioselectivity and operates under mild reaction conditions.

Halohydrin dehalogenase (HHDH) is an enzyme that can catalyze the stereoselective dehalogenation of halohydrins. In a sequential kinetic resolution process, the enzyme selectively converts one enantiomer of the racemic mixture into a different product, leaving the desired enantiomer unreacted and thus enantiomerically enriched.

Caption: Workflow for Sequential Kinetic Resolution.

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Halohydrin Dehalogenase (AbHHDH) | (R,S)-1-Chloro-3-phenoxy-2-propanol | This compound | >99% | 30.7% | [2] |

Asymmetric Ring Opening with Chiral Co-Salen Complexes

This chemical catalytic method provides a direct route to the enantioenriched product through the kinetic resolution of epichlorohydrin with phenol.

A chiral cobalt-salen complex acts as a Lewis acid catalyst, activating the epoxide ring of epichlorohydrin towards nucleophilic attack by phenol. The chirality of the catalyst directs the reaction to preferentially occur with one enantiomer of epichlorohydrin, leading to an enantioenriched product.

Caption: Workflow for Asymmetric Ring Opening.

Chiral Co-salen complexes have been demonstrated to be highly effective for the asymmetric ring opening of terminal epoxides with various phenols, achieving high yields and excellent enantioselectivity.[3]

| Catalyst System | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Co-Salen Complex | Various Phenols | α-Aryloxy Alcohols | up to 99% | [3] |

Enzymatic Kinetic Resolution with Lipases

Lipases are another class of enzymes that can be employed for the kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol.

Lipases catalyze the enantioselective acylation or deacylation of alcohols. In the presence of a suitable acyl donor, a lipase will selectively acylate one enantiomer of the racemic alcohol at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product.

The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity. Lipases such as Pseudomonas cepacia lipase (PCL) have shown high enantioselectivity in the resolution of similar chlorohydrins.[4]

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving an initial racemic synthesis followed by an enantioselective resolution. Both enzymatic methods, particularly sequential kinetic resolution with halohydrin dehalogenase, and chemocatalytic methods, such as asymmetric ring opening with chiral Co-salen complexes, have demonstrated the ability to produce the desired (S)-enantiomer with high enantiomeric purity. The choice of method will depend on factors such as desired scale, cost, and available expertise. This guide provides the necessary foundational information for researchers and professionals to select and implement a suitable synthetic strategy.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Resolution of (R,S)-1-chloro-3-(1-naphthyloxy) -2-Propanol in an Immobilized Lipase Bioreactor, Biochemistry and Molecular Biology, Science Publishing Group [sciencepg.com]

A Technical Guide to the Enantioselective Synthesis of (S)-1-Chloro-3-phenoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary mechanisms and methodologies for the formation of (S)-1-chloro-3-phenoxy-2-propanol, a valuable chiral intermediate in the synthesis of various pharmaceuticals. The focus is on enzymatic methods, which offer high enantioselectivity and environmentally benign reaction conditions. This document provides a comprehensive overview of two main strategies: kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol using lipases and stereoselective synthesis from a prochiral precursor utilizing halohydrin dehalogenase.

Introduction

This compound is a key building block in the asymmetric synthesis of pharmaceuticals, particularly beta-adrenergic blocking agents. Its stereochemistry is crucial for therapeutic efficacy. This guide explores the enzymatic routes to obtain the desired (S)-enantiomer in high optical purity.

Enzymatic Kinetic Resolution of (R,S)-1-Chloro-3-phenoxy-2-propanol

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This approach utilizes an enzyme that preferentially catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation.

Mechanism of Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol typically involves the use of a lipase, such as Pseudomonas fluorescens lipase (PFL), and an acyl donor, like vinyl acetate, in an organic solvent. The lipase selectively acylates the (R)-enantiomer, forming (R)-1-chloro-3-phenoxy-2-propyl acetate, while the (S)-enantiomer remains largely unreacted.[1] This difference in reaction rates allows for the separation of the (S)-alcohol from the (R)-acetate. The catalytic cycle of lipase involves a serine residue in the active site that acts as a nucleophile.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative procedure based on established methods for the kinetic resolution of similar halohydrins.[1][2]

Materials:

-

(R,S)-1-Chloro-3-phenoxy-2-propanol

-

Pseudomonas fluorescens lipase (PFL)

-

Vinyl acetate

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic 1-chloro-3-phenoxy-2-propanol (10 mmol) in anhydrous toluene (100 mL), add vinyl acetate (20 mmol).

-

Add Pseudomonas fluorescens lipase (400 units).

-

Stir the mixture at a constant temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.

-

The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product. This can take around 3 hours.[1]

-

Once the desired conversion is reached, filter off the enzyme.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the unreacted this compound from the (R)-1-chloro-3-phenoxy-2-propyl acetate.

Quantitative Data

| Parameter | Value | Reference |

| Enzyme | Pseudomonas fluorescens lipase (PFL) | [1] |

| Acyl Donor | Vinyl Acetate | [1] |

| Solvent | Toluene | [1] |

| Temperature | 30°C | [1] |

| Substrate Conc. | 10 mM | [1] |

| Conversion | ~50.5% | [1] |

| Enantiomeric Excess (ee) of (S)-alcohol | >95% | [1] |

| Enantiomeric Excess (ee) of (R)-acetate | ~97% | [1] |

| Enantioselectivity (E) | 182 | [1] |

Stereoselective Synthesis using Halohydrin Dehalogenase (HHDH)

An alternative and highly efficient route to this compound is through the use of halohydrin dehalogenases (HHDHs). These enzymes can catalyze the enantioselective ring-opening of epoxides or the reverse reaction, the cyclization of a halohydrin to an epoxide. A powerful strategy involves the synthesis of (S)-epichlorohydrin from a prochiral precursor, followed by its reaction with phenol.

Mechanism of HHDH-Catalyzed Synthesis

The synthesis of this compound can be achieved in a two-step process. First, a halohydrin dehalogenase catalyzes the asymmetric synthesis of (S)-epichlorohydrin from 1,3-dichloro-2-propanol. This reaction proceeds with high enantioselectivity, yielding (S)-epichlorohydrin with an enantiomeric excess often exceeding 99%.[3] In the second step, the resulting (S)-epichlorohydrin undergoes a ring-opening reaction with phenol to yield the final product.

Experimental Protocol: HHDH-Based Synthesis

This protocol is based on the synthesis of (S)-epichlorohydrin and its subsequent reaction, inspired by procedures for similar compounds.[4]

Part A: Synthesis of (S)-Epichlorohydrin [3] Materials:

-

1,3-Dichloro-2-propanol

-

Recombinant E. coli expressing a halohydrin dehalogenase (e.g., HheC mutant)

-

Buffer solution (e.g., Tris-SO₄, pH 8.0)

-

Ethyl acetate

Procedure:

-

Prepare a reaction mixture containing 1,3-dichloro-2-propanol (e.g., 20 mM) in a suitable buffer.

-

Add the whole-cell biocatalyst (recombinant E. coli expressing HHDH).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

-

Monitor the formation of (S)-epichlorohydrin by GC analysis.

-

Upon completion, extract the (S)-epichlorohydrin with an organic solvent like ethyl acetate.

-

Purify the (S)-epichlorohydrin by distillation.

Part B: Synthesis of this compound [4] Materials:

-

(S)-Epichlorohydrin (from Part A)

-

Phenol

-

Potassium carbonate (catalytic amount)

-

Isopropanol

Procedure:

-

To a stirred solution of (S)-epichlorohydrin (1 equivalent) and phenol (1 equivalent) in isopropanol, add a catalytic amount of potassium carbonate.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| (S)-Epichlorohydrin Synthesis | ||

| Enzyme | Halohydrin dehalogenase (HheC mutant) | [3] |

| Substrate | 1,3-Dichloro-2-propanol (20 mM) | [3] |

| Enantiomeric Excess (ee) of (S)-ECH | >99% | [3] |

| Yield of (S)-ECH | 67.08% | [3] |

| Sequential Kinetic Resolution with HHDH | ||

| Enzyme | Halohydrin dehalogenase (AbHHDH) | [5] |

| Enantiomeric Excess (ee) of (S)-alcohol | >99% | [5] |

| Yield of (S)-alcohol | 30.7% | [5] |

Conclusion

Both lipase-catalyzed kinetic resolution and halohydrin dehalogenase-mediated synthesis are powerful and effective methods for producing enantiomerically pure this compound. The choice of method may depend on factors such as the availability of the starting material (racemic alcohol vs. prochiral precursor), desired yield, and the specific enzyme performance. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular modification of a halohydrin dehalogenase for kinetic regulation to synthesize optically pure (S)-epichlorohydrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and pharmaceutical development, the control of stereochemistry is not merely an academic exercise but a critical necessity. Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are fundamental to the construction of complex, stereochemically defined molecules.[] The significance of chirality is rooted in biology itself; nearly all biological targets, such as enzymes and receptors, are chiral.[2] This inherent chirality dictates that drug-receptor interactions are stereospecific, meaning different enantiomers of a chiral drug can exhibit vastly different biological activities, efficacies, and safety profiles.[3][4]

The rising demand for single-enantiomer drugs has propelled the development of robust methods for obtaining chiral intermediates.[5][6] This guide provides a technical overview of the primary sources of chiral building blocks, key methodologies for their asymmetric synthesis, and their applications in the synthesis of complex molecules, particularly pharmaceuticals.

Principal Sources of Chiral Building Blocks

There are two primary strategies for obtaining enantiomerically pure compounds: utilizing nature's readily available chiral molecules (the "chiral pool") and creating specific enantiomers through asymmetric synthesis.

The Chiral Pool

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature.[7][8] This strategy involves using these natural molecules as starting materials, preserving their inherent chirality throughout a synthetic sequence.[9] Common contributors to the chiral pool include:

-

Amino Acids: L-serine, L-proline, and L-lactic acid are versatile starting materials.[][9]

-

Carbohydrates (Sugars): Glucose, mannose, and other monosaccharides offer a rich source of stereocenters.

-

Terpenes: Compounds like α-pinene and verbenone are used to synthesize complex targets such as paclitaxel (Taxol).[7]

-

Hydroxy Acids: Tartaric acid and its esters are not only part of the chiral pool but are also crucial as chiral ligands and resolving agents.[7][10]

-

Alkaloids: Natural compounds like quinic acid have been famously used as the starting material for the antiviral drug oseltamivir (Tamiflu).[11]

The primary advantage of this approach is the efficient incorporation of pre-existing, well-defined stereocenters into a target molecule.[7]

Asymmetric Synthesis

When a suitable starting material is not available from the chiral pool, chemists turn to asymmetric synthesis to generate chirality from achiral or racemic precursors.[5] This is most often achieved using either chiral auxiliaries or catalytic methods.

-

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. It directs the stereochemical outcome of a reaction, after which it is removed, yielding an enantiomerically enriched product.[12]

-

Catalytic Asymmetric Synthesis: This is the most powerful and efficient method, where a small amount of a chiral catalyst generates a large quantity of a chiral product.[13] Key examples, which will be detailed in Section 4.0, include asymmetric hydrogenations, epoxidations, and reductions.[5]

Key Classes of Chiral Building Blocks

Chiral building blocks are typically small, functionalized organic molecules. The most common and synthetically valuable classes are detailed below.

-

Chiral Alcohols: These are crucial intermediates for a vast array of chiral compounds.[] Asymmetric catalytic hydrogenation of carbonyl compounds is one of the most efficient methods for their synthesis.[]

-

Chiral Amines: Amines are key structural motifs in over 40% of small-molecule pharmaceuticals.[14][15] Asymmetric hydrogenation of imines is the most direct route to their synthesis.[][14]

-

Chiral Amino Acids: Beyond their biological roles, unnatural α-amino acids are vital building blocks for catalysts and peptidomimetics.[3][16] Recent methods allow for their synthesis from abundant carboxylic acids.[16]

-

Chiral Epoxides: 2,3-epoxyalcohols, readily prepared via methods like the Sharpless asymmetric epoxidation, are versatile intermediates that can be converted into diols, aminoalcohols, and ethers through regio- and stereo-selective ring-opening reactions.[17][18][19]

-

Chiral Carboxylic Acids & Lactones: These structures are prevalent in natural products and bioactive molecules.[20] Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids provides an efficient route to valuable multicyclic γ-lactones.[20][21]

Core Asymmetric Synthesis Methodologies & Protocols

Several catalytic asymmetric reactions have become foundational tools for the reliable synthesis of chiral building blocks. This section details the protocols and performance data for three of the most significant: the Sharpless Asymmetric Epoxidation, the Noyori Asymmetric Hydrogenation, and the Corey-Bakshi-Shibata (CBS) Reduction.

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a highly reliable and enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[10][19] The reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) and a chiral diethyl or diisopropyl tartrate (DET or DIPT).[22] The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation.[23]

Detailed Experimental Protocol (Catalytic Version):

-

Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å or 4Å molecular sieves (approx. 20% w/w of the allylic alcohol). The flask is placed under an inert atmosphere (N₂ or Ar) and charged with anhydrous dichloromethane (CH₂Cl₂).[22]

-

Catalyst Formation: The solvent is cooled to -20 °C. The appropriate chiral tartrate ester (e.g., L-(+)-diisopropyl tartrate, 6 mol%) is added, followed by titanium(IV) isopropoxide (Ti(OiPr)₄, 5 mol%). The resulting mixture is stirred for 30 minutes at -20 °C.[22]

-

Reaction: The allylic alcohol substrate (1.0 eq) is added. A solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 1.5 eq) is added dropwise, ensuring the internal temperature does not exceed -20 °C.

-

Monitoring & Quench: The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of water. The mixture is stirred for 1 hour while warming to room temperature.

-

Workup: The mixture is filtered through Celite®. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are treated with a cold, saturated solution of FeSO₄ to remove residual peroxides, washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography.

Table 1: Representative Data for Sharpless Asymmetric Epoxidation [22]

| Allylic Alcohol Substrate | Tartrate Ligand | Product Enantiomeric Excess (ee %) | Yield (%) |

| Geraniol | (+)-DIPT | >95 | ~90 |

| (E)-2-Hexen-1-ol | (+)-DIPT | 95 | 85 |

| Cinnamyl alcohol | (-)-DET | 96 | 77 |

| 2-Cyclohexen-1-ol | (+)-DIPT | 92 | 80 |

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a premier method for the enantioselective reduction of ketones and imines to produce chiral alcohols and amines, respectively.[24][25] The reaction employs a Ruthenium(II) catalyst bearing a C₂-symmetric chiral diphosphine ligand, most famously BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)).[24]

Detailed Experimental Protocol (Ketone Reduction):

-

Preparation: In a nitrogen-filled glovebox, a pressure vessel (e.g., a Parr bomb) is charged with the ketone substrate (1.0 eq), solvent (e.g., methanol or ethanol), and the RuCl₂[(R)-BINAP] catalyst (0.05 - 0.2 mol%).[24][26]

-

Reaction: The vessel is sealed, removed from the glovebox, and purged several times with H₂ gas. It is then pressurized with H₂ to the desired pressure (e.g., 50-1100 psi).[24][26]

-

Conditions: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30-100 °C) for the required time (e.g., 12-48 hours).[24][27]

-

Workup: After cooling, the pressure is carefully released. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified, typically by distillation or column chromatography, to yield the enantiomerically enriched alcohol.[24]

Table 2: Representative Data for Noyori Asymmetric Hydrogenation of Ketones [26][27]

| Ketone Substrate | Ligand | H₂ Pressure (atm) | Yield (%) | ee (%) |

| Methyl acetoacetate | (R)-BINAP | 100 | 96 | >99 |

| Acetophenone | (S)-BINAP | 100 | 95 | 80 |

| 1-Tetralone | (R)-BINAP | 4 | 100 | 92 |

| Benzil | (R)-BINAP | 100 | 100 | >99 (syn) |

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is an enantioselective reduction of prochiral ketones to secondary alcohols, mediated by a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[28][29][30] A key feature is the high degree of predictability of the product's absolute stereochemistry.[28]

Detailed Experimental Protocol:

-

Preparation: A flame-dried flask under an inert atmosphere is charged with the ketone substrate (1.0 eq) and dissolved in an anhydrous solvent like tetrahydrofuran (THF) or toluene.[31]

-

Catalyst Addition: The solution is cooled to the appropriate temperature (typically between -78 °C and 0 °C). A solution of the (R)- or (S)-CBS oxazaborolidine catalyst (e.g., 1.0 M in toluene, 0.1-0.2 eq) is added.[31]

-

Reductant Addition: The borane reducing agent (e.g., borane-dimethyl sulfide complex (BH₃·SMe₂), 0.6-1.0 eq) is added slowly, often via syringe pump, to control the reaction rate and temperature.

-

Reaction and Quench: The mixture is stirred at the low temperature for the specified time (can be as short as a few minutes).[29] The reaction is then carefully quenched by the slow addition of methanol.

-

Workup: The mixture is allowed to warm to room temperature. The solvent is removed in vacuo. The residue is redissolved in an appropriate solvent (e.g., ethyl acetate), washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ or Na₂SO₄, filtered, and concentrated.

-

Purification: The crude alcohol is purified by flash column chromatography.

Table 3: Representative Data for CBS Reduction of Ketones [28][32]

| Ketone Substrate | Catalyst | Reductant | Yield (%) | ee (%) |

| Acetophenone | (S)-MeCBS | BH₃·SMe₂ | 97 | 97 |

| 1-Indanone | (R)-MeCBS | BH₃·THF | 95 | 94 |

| Cyclohexyl methyl ketone | (S)-MeCBS | BH₃·SMe₂ | 90 | 95 |

| α-Tetralone | (R)-MeCBS | Catecholborane | 98 | 98 |

Conclusion

Chiral building blocks are indispensable tools in modern organic synthesis, enabling the efficient and stereocontrolled construction of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[][6] While the chiral pool provides a valuable foundation of enantiopure starting materials, the development of powerful catalytic asymmetric reactions—such as the Sharpless, Noyori, and CBS methods—has revolutionized the field.[5][9] These methods allow for the synthesis of a vast array of chiral alcohols, amines, and other key intermediates with exceptional levels of enantioselectivity, often from simple, achiral precursors. A thorough understanding of these core methodologies and their practical implementation is essential for any scientist engaged in the art of stereoselective synthesis.

References

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. nbinno.com [nbinno.com]

- 4. Chiral inversion - Wikipedia [en.wikipedia.org]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral pool - Wikipedia [en.wikipedia.org]

- 8. chem.iitb.ac.in [chem.iitb.ac.in]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. communities.springernature.com [communities.springernature.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthetic applications of chiral unsaturated epoxy alcohols prepared by sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 20. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01047E [pubs.rsc.org]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 23. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 25. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 26. scribd.com [scribd.com]

- 27. m.youtube.com [m.youtube.com]

- 28. alfa-chemistry.com [alfa-chemistry.com]

- 29. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 30. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 31. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 32. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

Navigating the Stability and Storage of (s)-1-Chloro-3-phenoxy-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for (s)-1-Chloro-3-phenoxy-2-propanol, a key intermediate in the synthesis of various pharmaceutical compounds. While specific quantitative stability data and detailed degradation pathways remain limited in publicly available literature, this document synthesizes the existing information from safety data sheets and related chemical principles to offer best practices for handling and storage, alongside a proposed framework for systematic stability testing.

Chemical Profile and General Stability

This compound is a chlorohydrin derivative. Its stability is primarily influenced by its functional groups: a secondary alcohol, a chloromethyl group, and a phenoxy ether. These groups are susceptible to various reactions, including oxidation, hydrolysis, and nucleophilic substitution, which can lead to degradation.

General recommendations for storage emphasize maintaining the integrity of the compound by controlling environmental factors. The compound should be stored in a dry, cool, and well-ventilated area. It is crucial to keep the container tightly closed to prevent moisture ingress and potential contamination.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following conditions are recommended based on general chemical safety and handling guidelines:

| Parameter | Condition | Rationale |

| Temperature | Cool | To minimize the rate of potential degradation reactions. |

| Humidity | Dry | To prevent hydrolysis of the chlorohydrin moiety. |

| Light | Protected from light | To avoid potential photolytic degradation. |

| Atmosphere | Well-ventilated | To prevent the accumulation of any potential vapors. |

| Container | Tightly sealed, inert material | To prevent reaction with container material and exposure to air/moisture. |

Incompatible Materials

Contact with the following substances should be avoided to prevent vigorous reactions and degradation:

-

Strong Oxidizing Agents: Can lead to oxidation of the alcohol group.

-

Strong Acids: Can catalyze degradation pathways.

-

Strong Bases: Can promote dehydrochlorination and other reactions.

Proposed Framework for a Forced Degradation Study

Due to the lack of specific stability studies for this compound, a forced degradation study is essential to understand its intrinsic stability, identify potential degradation products, and develop a stability-indicating analytical method. The following experimental workflow is proposed based on established guidelines for pharmaceutical compounds.

Figure 1: Proposed experimental workflow for a forced degradation study of this compound.

Hypothetical Degradation Signaling Pathway

Based on the chemical structure of this compound, a potential primary degradation pathway under hydrolytic conditions could involve intramolecular cyclization to form an epoxide, followed by hydrolysis to a diol. This is a common reaction for chlorohydrins.

Figure 2: A potential degradation pathway of this compound under basic or thermal stress.

Experimental Protocols for Stability-Indicating Method Development

While a specific validated method for this compound stability is not available, a general protocol for developing a stability-indicating HPLC method would involve the following steps:

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve good separation between the parent compound and any degradation products.

-

Detector Wavelength Selection: A UV detector set at the wavelength of maximum absorbance of this compound should be used.

-

Forced Degradation Sample Analysis: The samples generated from the forced degradation study (as outlined in Figure 1) would be analyzed to ensure that all degradation products are well-resolved from the main peak.

-

Method Validation: The method would then be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Logical Relationship for Ensuring Stability

The following diagram illustrates the logical relationship between storage conditions, potential degradation, and the analytical monitoring required to ensure the stability and quality of this compound.

Figure 3: Logical flow demonstrating the importance of controlled storage and analytical monitoring for maintaining the stability of this compound.

Conclusion

While this guide provides a foundational understanding of the stability and storage of this compound, it is imperative for researchers and drug development professionals to conduct specific stability studies. The proposed frameworks for forced degradation and the development of a stability-indicating method offer a starting point for generating the necessary quantitative data to fully characterize the stability profile of this important chemical intermediate. Adherence to recommended storage conditions is paramount to ensure its quality and prevent the formation of unknown impurities that could impact downstream applications.

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-propranolol using (S)-1-Chloro-3-phenoxy-2-propanol

Introduction

(S)-propranolol is a non-selective beta-adrenergic receptor antagonist, widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The pharmacological activity of propranolol resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer. Consequently, the enantioselective synthesis of (S)-propranolol is of significant pharmaceutical importance to maximize therapeutic efficacy and minimize potential side effects associated with the inactive enantiomer.

A key strategy in the asymmetric synthesis of (S)-propranolol involves the use of chiral building blocks. (S)-1-chloro-3-phenoxy-2-propanol has emerged as a critical chiral synthon for this purpose. This application note provides a detailed protocol for the synthesis of (S)-propranolol from this compound and isopropylamine, along with relevant quantitative data and process visualizations.

Reaction Pathway and Mechanism

The synthesis of (S)-propranolol from this compound proceeds via a nucleophilic substitution reaction. The process typically involves an in-situ formation of a chiral epoxide intermediate, (S)-2,3-epoxy-1-phenoxypropane (a glycidyl ether), followed by the regioselective ring-opening of the epoxide by isopropylamine. The nucleophilic attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide, leading to the formation of the desired (S)-propranolol with retention of the stereochemical configuration.

Figure 1: Chemical reaction pathway for the synthesis of (S)-propranolol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (S)-propranolol from this compound. The data is compiled from representative synthetic methods.

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 equivalent | |

| Isopropylamine | 5-10 equivalents (excess) | |

| Reaction Conditions | ||

| Solvent | Isopropanol or neat (no solvent) | |

| Temperature | 80 - 100 °C | |

| Pressure | Sealed vessel (autoclave) | |

| Reaction Time | 4 - 8 hours | |

| Product Yield & Purity | ||

| Yield of (S)-propranolol | 85 - 95% | |

| Enantiomeric Excess (e.e.) | > 99% | |

| Final Product Form | ||

| (S)-propranolol hydrochloride | Crystalline solid |

Detailed Experimental Protocol

This protocol describes a common method for the synthesis of (S)-propranolol hydrochloride.

Materials and Reagents:

-

This compound

-

Isopropylamine

-

Isopropanol

-

Hydrochloric acid (concentrated or in a solvent like ethanol)

-

Diethyl ether

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Parr reactor or a sealed pressure vessel

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

Experimental Workflow

Figure 2: Experimental workflow for the synthesis of (S)-propranolol hydrochloride.

Procedure:

-

Reaction Setup: In a Parr reactor or a suitable pressure vessel, combine this compound (1.0 eq) and isopropylamine (5-10 eq). Isopropanol can be used as a solvent, or the reaction can be run neat using an excess of isopropylamine.

-

Reaction: Seal the vessel and heat the mixture to a temperature between 80 °C and 100 °C. Maintain this temperature with stirring for 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of (S)-propranolol Base:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the excess isopropylamine and solvent (if used) using a rotary evaporator.

-

Dissolve the resulting residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 5% w/v) to remove any unreacted starting material and phenolic byproducts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-propranolol as an oil or a low-melting solid.

-

-

Formation and Purification of (S)-propranolol Hydrochloride:

-

Dissolve the crude (S)-propranolol base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) dropwise with stirring until the solution becomes acidic.

-

The hydrochloride salt will precipitate out of the solution. The crystallization can be enhanced by cooling the mixture in an ice bath.

-

Collect the crystalline product by vacuum filtration and wash the crystals with a cold solvent, such as diethyl ether, to remove any soluble impurities.

-

Dry the purified (S)-propranolol hydrochloride under vacuum.

-

-

Characterization:

-

Determine the yield of the final product.

-

Measure the melting point and compare it with the literature value.

-

Confirm the structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

Determine the enantiomeric excess of the final product using a suitable chiral High-Performance Liquid Chromatography (HPLC) method.

-

The use of this compound as a chiral precursor provides a highly efficient and stereoselective route to the synthesis of (S)-propranolol. The described protocol, involving the reaction with isopropylamine, consistently yields the desired product in high chemical purity and high enantiomeric excess. This method is robust and scalable, making it suitable for both laboratory-scale synthesis and industrial production of this important pharmaceutical agent.

Application Notes and Protocols for the Synthesis of Beta-Adrenergic Blockers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of key beta-adrenergic blockers, including propranolol, atenolol, metoprolol, and carvedilol. Detailed experimental protocols and comparative data on synthetic yields are presented to aid in research and development.

Introduction to Beta-Adrenergic Blockers

Beta-adrenergic blockers, or beta-blockers, are a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors.[1] Since the development of the first clinically significant beta-blockers, propranolol and pronethalol, in the 1960s, they have become indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, cardiac arrhythmias, and heart failure.[2][3] The therapeutic effects of most beta-blockers are primarily attributed to the (S)-enantiomer, which exhibits significantly higher binding affinity for the β-adrenergic receptor than the (R)-enantiomer.[4]

The general structure of most beta-blockers is characterized by an aryloxypropanolamine moiety. The synthesis of these compounds typically involves the reaction of a substituted phenol with an epoxide, followed by the introduction of an amine side chain. Both racemic and enantioselective synthetic routes have been developed for many beta-blockers.[4][5]

Beta-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors that, upon stimulation by catecholamines like norepinephrine and epinephrine, activate intracellular signaling cascades. The canonical pathway involves the activation of adenylyl cyclase by the Gs alpha subunit, leading to the production of cyclic AMP (cAMP).[6][7][8] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses such as increased heart rate and contractility.[6][7]

References

- 1. bioengineer.org [bioengineer.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enzymatic Kinetic Resolution of Racemic 1-chloro-3-phenoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of enzymatic kinetic resolution for the efficient separation of enantiomers of racemic 1-chloro-3-phenoxy-2-propanol, a key intermediate in the synthesis of various β-adrenergic receptor blockers. The protocol focuses on the use of lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. This method provides a greener and more efficient alternative to traditional chemical resolution techniques.

Introduction

Chirality is a critical aspect in the development of pharmaceuticals, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. The kinetic resolution of racemic mixtures is a widely used strategy to obtain enantiomerically pure compounds. Enzymatic kinetic resolution, in particular, offers high enantioselectivity under mild reaction conditions. This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of (±)-1-chloro-3-phenoxy-2-propanol.

Data Presentation

The efficiency of the kinetic resolution is highly dependent on various reaction parameters. The following table summarizes the optimized conditions for the kinetic resolution of a closely related substrate, (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using Pseudomonas fluorescens lipase (PFL), which can serve as a strong starting point for the optimization of 1-chloro-3-phenoxy-2-propanol resolution.[1][2]

| Parameter | Optimized Value | Result |

| Enzyme | Pseudomonas fluorescens Lipase (PFL) | High Enantioselectivity |

| Substrate Concentration | 10 mM | Conversion (C) = 50.5% |

| Enzyme Concentration | 400 IU | Enantiomeric Excess of Product (ee_p) = 97.2% |

| Acyl Donor | Vinyl Acetate | Enantiomeric Excess of Substrate (ee_s) = 95.4% |

| Solvent | Toluene | Enantioselectivity (E) = 182 |

| Temperature | 30 °C | - |

| Reaction Time | 3 hours | - |

Experimental Protocols

This section provides a detailed methodology for the enzymatic kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol.

Materials

-

Racemic 1-chloro-3-phenoxy-2-propanol

-

Pseudomonas fluorescens Lipase (PFL)

-

Vinyl Acetate

-

Toluene (anhydrous)

-

Standard laboratory glassware

-

Thermostated shaker

-

HPLC with a chiral column (e.g., Chiralcel OD-H) for analysis

Enzyme Preparation

-

Commercial Pseudomonas fluorescens lipase can be used directly.

-

Alternatively, the enzyme can be immobilized to improve stability and reusability.

Reaction Procedure

-

To a 25 mL Erlenmeyer flask, add 10 mL of anhydrous toluene.

-

Add racemic 1-chloro-3-phenoxy-2-propanol to a final concentration of 10 mM.

-

Add vinyl acetate as the acyl donor. A molar excess (e.g., 1.5 equivalents) is recommended.

-

Equilibrate the reaction mixture to 30 °C in a thermostated shaker.

-

Initiate the reaction by adding 400 IU of Pseudomonas fluorescens lipase.

-

Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 3 hours.[1][2]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

-

Upon reaching approximately 50% conversion, terminate the reaction by filtering off the enzyme.

-

The resulting mixture contains the unreacted (S)-1-chloro-3-phenoxy-2-propanol and the acylated (R)-1-chloro-3-phenoxy-2-propanol acetate. These can be separated by standard chromatographic techniques (e.g., column chromatography).

Analytical Method

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Calculations:

-

Conversion (C) = ee_s / (ee_s + ee_p)

-

Enantiomeric Excess (ee) = [([R] - [S]) / ([R] + [S])] x 100

-

Enantioselectivity (E) = ln[(1 - C)(1 - ee_s)] / ln[(1 - C)(1 + ee_s)]

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol.

Signaling Pathway Diagram

Caption: Enzymatic kinetic resolution of 1-chloro-3-phenoxy-2-propanol by PFL.

References

Application Note: Chiral Separation of 1-chloro-3-phenoxy-2-propanol Enantiomers by HPLC

This document provides a detailed protocol for the chiral separation of (R)- and (S)-1-chloro-3-phenoxy-2-propanol enantiomers using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals involved in drug development and chiral chemistry.

Introduction

1-chloro-3-phenoxy-2-propanol is a key chiral intermediate in the synthesis of various β-adrenergic blocking agents, such as Propranolol and Atenolol. The stereochemistry of these intermediates is critical as different enantiomers often exhibit distinct pharmacological activities and toxicities. Consequently, a reliable and efficient analytical method for separating and quantifying the enantiomers of 1-chloro-3-phenoxy-2-propanol is essential for quality control and regulatory compliance in the pharmaceutical industry. This application note details a robust HPLC method utilizing a polysaccharide-based chiral stationary phase for the effective resolution of these enantiomers.

Experimental Protocol

This proposed method is a starting point and may require optimization for specific matrices or concentration levels.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. A common choice for this class of compounds is a cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

-

Chemicals and Reagents:

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Ethanol (HPLC grade)

-

(±)-1-chloro-3-phenoxy-2-propanol racemic standard

-

Reference standards for (R)- and this compound (if available)

-

2. Sample Preparation

-

Prepare a stock solution of the racemic 1-chloro-3-phenoxy-2-propanol standard at a concentration of 1 mg/mL in the mobile phase.

-

Further dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 10-100 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

3. HPLC Method Parameters

The following table summarizes the recommended starting conditions for the chiral separation.

| Parameter | Recommended Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based column |

| (e.g., Chiralcel® OD-H, Lux® Cellulose-1 or equivalent) | |

| Particle Size | 5 µm |

| Column Dimensions | 4.6 mm i.d. x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes (adjust as needed) |

4. Method Validation Considerations

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: Ensure no interference from impurities or related substances.

-

Linearity: Establish a linear relationship between concentration and detector response.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the results.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data analysis.

Caption: Workflow for the chiral HPLC separation of 1-chloro-3-phenoxy-2-propanol.

Expected Results

Under the proposed conditions, a baseline separation of the two enantiomers of 1-chloro-3-phenoxy-2-propanol is expected. The resolution factor (Rs) between the two enantiomeric peaks should be greater than 1.5 for accurate quantification. The elution order of the (R)- and (S)-enantiomers will depend on the specific chiral stationary phase used and must be confirmed using individual enantiomeric standards if available. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the standard formula.

Conclusion

The detailed HPLC method provides a reliable starting point for the chiral separation of 1-chloro-3-phenoxy-2-propanol enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is effective for resolving this type of chiral intermediate. Researchers and scientists can adapt and optimize this protocol to meet their specific analytical needs in the development and quality control of chiral pharmaceuticals.

Application Note: High-Sensitivity GC-MS Analysis of Chloropropanol Derivatives in Synthetic Chemistry

Introduction

Chloropropanols, such as 3-monochloropropane-1,2-diol (3-MCPD), 2-monochloropropane-1,3-diol (2-MCPD), and 1,3-dichloro-2-propanol (1,3-DCP), are significant process contaminants that can arise during the synthesis of various chemical and pharmaceutical products. Their potential toxicity necessitates highly sensitive and specific analytical methods for their detection and quantification. This application note provides a detailed protocol for the analysis of chloropropanol derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, a robust and widely accepted methodology for this purpose. The protocols and data presented are intended for researchers, scientists, and drug development professionals to ensure product safety and quality.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described GC-MS method for the analysis of key chloropropanol derivatives. Data is compiled from various validation studies and represents typical achievable results.

| Analyte | Derivatization Agent | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) |

| 3-MCPD | Phenylboronic Acid (PBA) | Pharmaceutical Intermediate | 0.5 | 1.5 | 95 ± 5 |

| 2-MCPD | Phenylboronic Acid (PBA) | Pharmaceutical Intermediate | 0.7 | 2.0 | 92 ± 7 |

| 1,3-DCP | Heptafluorobutyrylimidazole (HFBI) | Process Water | 0.1 | 0.3 | 98 ± 4 |

| 3-MCPD Esters | Transesterification followed by PBA derivatization | Lipid-based formulation | 10 | 30 | 85 - 110 |

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is suitable for the extraction of chloropropanols from complex matrices such as pharmaceutical intermediates or lipid-based formulations.

Materials:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Centrifuge capable of 4000 x g

Procedure:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute to dissolve.

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube and vortex immediately for 1 minute to prevent the agglomeration of salts.

-

Centrifuge at 4000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous MgSO₄.

-

Vortex for 1 minute.

-

Centrifuge at 4000 x g for 5 minutes.

-

Transfer an aliquot of the supernatant for derivatization.

Derivatization

Derivatization is essential to improve the volatility and thermal stability of chloropropanols for GC analysis. Two common methods are presented below.

Method A: Phenylboronic Acid (PBA) Derivatization (for diols like 3-MCPD and 2-MCPD)

-

Transfer 100 µL of the cleaned-up sample extract to a 2 mL autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Add 100 µL of a 1 mg/mL solution of phenylboronic acid in acetone.

-

Add 20 µL of 2,2-dimethoxypropane.

-

Cap the vial and heat at 80°C for 20 minutes.

-

Cool to room temperature before GC-MS analysis.

Method B: Heptafluorobutyrylimidazole (HFBI) Derivatization (for mono- and di-chloropropanols)

-

Transfer 100 µL of the cleaned-up sample extract to a 2 mL autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Add 100 µL of ethyl acetate and 50 µL of HFBI.

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature.

-

Add 1 mL of a 5% NaCl solution and vortex.

-

Allow the layers to separate and inject an aliquot of the upper organic layer into the GC-MS.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph equipped with a Mass Spectrometric detector (e.g., Agilent 7890B GC with 5977A MSD)

-

Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 25°C/min to 280°C, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Quantification and Confirmation:

| Analyte (Derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 3-MCPD-PBA | 147 | 148 | 91 |

| 2-MCPD-PBA | 147 | 148 | 91 |

| 1,3-DCP-HFBI | 213 | 214 | 253 |

Visualizations

Caption: Workflow for Chloropropanol Analysis.

Caption: Chloropropanol Derivatization Options.